molecular formula C14H16FN3O B15114294 1-[(4-Cyano-2-fluorophenyl)methyl]piperidine-4-carboxamide

1-[(4-Cyano-2-fluorophenyl)methyl]piperidine-4-carboxamide

Cat. No.: B15114294
M. Wt: 261.29 g/mol
InChI Key: IEPOEXAJNJVXKU-UHFFFAOYSA-N
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Description

1-[(4-Cyano-2-fluorophenyl)methyl]piperidine-4-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a cyano and fluorophenyl group, making it a valuable scaffold in medicinal chemistry and other research areas.

Preparation Methods

The synthesis of 1-[(4-Cyano-2-fluorophenyl)methyl]piperidine-4-carboxamide typically involves several steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs organoboron reagents and palladium catalysts to achieve high yields and selectivity. Industrial production methods may involve optimizing reaction conditions to scale up the synthesis while maintaining purity and efficiency.

Chemical Reactions Analysis

1-[(4-Cyano-2-fluorophenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-[(4-Cyano-2-fluorophenyl)methyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Cyano-2-fluorophenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing biological pathways. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

1-[(4-Cyano-2-fluorophenyl)methyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable tool in various research domains.

Properties

Molecular Formula

C14H16FN3O

Molecular Weight

261.29 g/mol

IUPAC Name

1-[(4-cyano-2-fluorophenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C14H16FN3O/c15-13-7-10(8-16)1-2-12(13)9-18-5-3-11(4-6-18)14(17)19/h1-2,7,11H,3-6,9H2,(H2,17,19)

InChI Key

IEPOEXAJNJVXKU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=C(C=C(C=C2)C#N)F

Origin of Product

United States

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